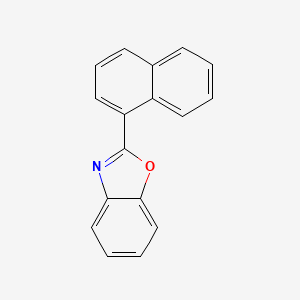

2-(1-Naphthyl)benzoxazole

Description

Contextual Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemistry

Benzoxazoles are a class of heterocyclic aromatic organic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This structural motif is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, making it a privileged structure in medicinal chemistry. globalresearchonline.netresearchgate.net The inherent aromaticity of the benzoxazole ring system imparts considerable stability, while also providing reactive sites for functionalization. globalresearchonline.net

The applications of benzoxazole derivatives are extensive and varied, spanning from medicinal chemistry to materials science. They are recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.netontosight.ainih.gov Beyond the realm of medicine, benzoxazoles serve as crucial intermediates in organic synthesis and are utilized as fluorescent whitening agents, photoluminescent materials, and dye lasers, owing to their favorable photophysical properties and stability. globalresearchonline.net The continuous exploration of benzoxazole derivatives is fueled by the quest for compounds with enhanced biological efficacy and novel material applications. globalresearchonline.netresearchgate.net

Overview of Structural Features and Electronic Characteristics of Naphthyl-Substituted Benzoxazoles

The introduction of a naphthalene (B1677914) ring at the 2-position of the benzoxazole core, as seen in 2-(1-Naphthyl)benzoxazole, significantly influences its molecular architecture and electronic landscape. The naphthalene moiety, a bicyclic aromatic system, extends the π-conjugation of the benzoxazole ring. This extended conjugation is a key determinant of the molecule's photophysical properties, such as its absorption and fluorescence characteristics.

Naphthyl-substituted benzoxazoles, including this compound, are known to exhibit interesting photophysical phenomena like excited-state intramolecular proton transfer (ESIPT). semanticscholar.org This process, where a proton is transferred within the molecule upon excitation by light, can lead to a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. semanticscholar.org This property is highly desirable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). semanticscholar.orgperiodikos.com.br The electronic properties of these compounds can be further tuned by introducing various substituents on either the benzoxazole or the naphthalene ring, allowing for the rational design of molecules with specific optical and electronic characteristics. mdpi.com

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its derivatives is vibrant and multidisciplinary. A significant area of focus is the synthesis of novel derivatives and the evaluation of their biological activities. For instance, derivatives of 2-(6-methoxy-2-naphthyl)-1,3-benzoxazole have shown promising anticancer and larvicidal activities. ajrconline.org The development of efficient and environmentally friendly synthetic methods for these compounds is also a key research trend. nih.govtandfonline.comacs.org

Another burgeoning area of investigation is the application of these compounds as fluorescent probes for detecting and imaging biological molecules, such as DNA. periodikos.com.br The unique photophysical properties of naphthyl-substituted benzoxazoles make them sensitive and potentially safer alternatives to commonly used fluorescent dyes. periodikos.com.br Furthermore, the coordination chemistry of these compounds with various metal ions is being explored, leading to the development of new metal complexes with potential applications in catalysis and medicine. semanticscholar.orgcore.ac.uk The ongoing research into this compound and its analogues promises to unlock new applications in fields ranging from drug discovery to materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H11NO |

| Molecular Weight | 245.28 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents. researchgate.net |

Spectroscopic Data of a Naphthyl-Substituted Benzoxazole Derivative

| Spectroscopic Technique | Observed Peaks |

| IR (cm⁻¹) | 3421 (N-H), 1735 (C=O), 1581 (C=N) researchgate.net |

| ¹H NMR (CDCl₃, ppm) | 8.20 (d, J = 9.0 Hz, 2H), 7.75–7.72 (m, 1H), 7.57–7.55 (m, 1H), 7.35–7.30 (m, 2H), 7.04 (dt, J = 2.5 Hz, 9,0 Hz, 2H), 3.90 (s, 3H) nih.gov |

| ¹³C NMR (DMSO-d₆, ppm) | 190.2, 152.4, 148.1, 128.5, 124.9, 111.0, 108.5, 66.6, 54.4, 53.0, 52.9, 24.3, 22.0 mdpi.com |

| Mass Spec (m/z) | 245 (M+) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJMDIRNTNSOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 1 Naphthyl Benzoxazole and Its Analogues

Classical Heterocyclic Ring Closure Strategies for Benzoxazole (B165842) Core Formation

The traditional and most direct route to 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. rsc.orgresearchgate.netnih.gov In the context of 2-(1-Naphthyl)benzoxazole, this classical approach entails the reaction of 2-aminophenol (B121084) with 1-naphthoic acid or its corresponding acid chloride or ester. This condensation is typically promoted by strong acids, such as polyphosphoric acid (PPA), or conducted at high temperatures to facilitate the dehydrative cyclization. researchgate.netscispace.com

Another well-established method is the reaction of 2-aminophenols with aldehydes, followed by an oxidative cyclization step. researchgate.netijpbs.com For the synthesis of this compound, 2-aminophenol would be reacted with 1-naphthaldehyde (B104281) to form a Schiff base intermediate. Subsequent oxidation, often employing reagents like iodobenzene (B50100) diacetate or manganese dioxide, yields the desired benzoxazole. semanticscholar.org While robust, these classical methods often necessitate harsh reaction conditions, which can limit their applicability for substrates bearing sensitive functional groups.

Modern Catalyst-Mediated Approaches to this compound Synthesis

The advent of modern catalysis has revolutionized the synthesis of benzoxazoles, offering milder reaction conditions, improved yields, and broader substrate scope.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone of modern organic synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the synthesis of 2-arylbenzoxazoles. One strategy involves the palladium-catalyzed carbonylation of aryl halides in the presence of a 2-aminophenol. scispace.comacs.org For instance, the reaction of 1-iodonaphthalene (B165133) with carbon monoxide and 2-aminophenol, catalyzed by a palladium complex, would afford this compound. Another powerful approach is the direct C-H arylation of the benzoxazole core. nih.govresearchgate.net This method allows for the introduction of the naphthyl group at the C2 position of a pre-formed benzoxazole ring, often using a palladium catalyst in conjunction with a suitable ligand and base. nih.govrsc.org Research has shown that a Pd(OAc)2/NiXantphos catalyst system can efficiently arylate benzoxazoles at room temperature. nih.gov

Copper-Catalyzed Reactions: Copper-based catalysts offer a more economical alternative to palladium and have been extensively used in benzoxazole synthesis. medcraveonline.comthieme-connect.comthieme-connect.com These reactions often proceed via intramolecular O-arylation of ortho-haloanilides or through a domino C-N and C-O cross-coupling of 1,2-dihalobenzenes with amides. medcraveonline.com A notable method involves the copper-catalyzed reaction of 2-aminophenols with arylmethyl chlorides, providing a facile route to 2-arylbenzoxazoles. epa.gov Copper(II) triflate has also been shown to mediate the cyclization of bisaryloxime ethers to form 2-arylbenzoxazoles through a cascade C-H functionalization/C-O bond formation. organic-chemistry.org

Organocatalytic and Metal-Free Synthetic Protocols

In a move towards more sustainable chemistry, organocatalytic and metal-free synthetic methods have gained prominence. rsc.orgrsc.org These approaches avoid the use of potentially toxic and expensive transition metals. One such strategy describes a transition-metal-free synthesis of 2-arylbenzoxazoles from aryl amides and cyclohexanones using a combination of KI, p-TsOH, and DMSO. rsc.orgrsc.org Another innovative, metal-free approach involves the cleavage of a Csp3–CF3 bond in CF3-hydrobenzoxazoles to yield 2-aryl benzoxazoles under redox-neutral conditions. acs.org Furthermore, photoredox catalysis using eosin (B541160) Y under visible light has been employed for the synthesis of 2-arylbenzoxazoles from benzoxazoles and α-keto acids, offering a mild and environmentally friendly alternative. sioc-journal.cn

Green Chemistry Principles in the Derivatization of the this compound System

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of benzoxazoles, this includes the use of greener solvents, energy-efficient techniques, and recyclable catalysts.

The use of aqueous media, ionic liquids, and deep eutectic solvents is being explored to replace traditional volatile organic compounds. mdpi.comresearchgate.net Microwave-assisted and ultrasound-assisted syntheses have been shown to reduce reaction times and energy consumption. mdpi.comresearchgate.net For example, a microwave-assisted, solvent-free synthesis of 2-arylbenzoxazoles using an ionic liquid as a catalyst has been reported to be efficient and scalable. researchgate.net The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy recovery and reuse, further enhancing the sustainability of the process. nanomaterchem.comresearchgate.net Life cycle assessment (LCA) has been used to evaluate the environmental profile of various synthetic routes to 2-aryl benzoxazoles, confirming that continuous-flow technologies can significantly reduce carbon emissions and energy consumption compared to traditional batch processes. rsc.org

Optimization of Reaction Parameters and Yield Enhancement Techniques

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in palladium-catalyzed direct arylation reactions, the nature of the ligand can have a profound impact on the reaction efficiency. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like NiXantphos has been shown to be highly effective. nih.gov The choice of base is also critical, with alkali metal tert-butoxides often being employed. rsc.org In copper-catalyzed systems, the addition of a ligand such as 1,10-phenanthroline (B135089) can significantly improve the reaction outcome. organic-chemistry.org Solvent choice can also influence the reaction; for example, a study on gold-catalyzed synthesis found THF to be the optimal solvent. nih.gov The following table summarizes optimized conditions for various synthetic approaches to 2-arylbenzoxazoles.

| Catalyst System | Reactants | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)2/NiXantphos | Benzoxazole, Aryl Bromide | DME | Room Temp | 60-99 | rsc.org |

| HAuCl4·4H2O | 2-Aminophenol, Aldehyde | THF | 66 °C | up to 96 | nih.gov |

| CuI/KOH | 1-Bromo-2-iodobenzene, Benzamide | TBAB | 110 °C | 75 | thieme-connect.com |

| Nano TiO2 | 2-Aminophenol, Aldehyde | Ethanol | Not specified | 80-94 | researchgate.net |

| [Bmim]PF6 (Ionic Liquid) | o-Aminophenol, Aldehyde | Solvent-free (Microwave) | 80 °C | Good to Excellent | researchgate.net |

| CdO Nanoparticles | o-Aminophenol, Aldehyde | Ethanol | Room Temp | Not specified | dergipark.org.tr |

Divergent Synthetic Routes to Functionalized this compound Scaffolds

The development of divergent synthetic routes allows for the creation of a library of functionalized this compound analogues, which is essential for structure-activity relationship studies. One approach involves the functionalization of the starting materials, such as substituted 2-aminophenols or substituted 1-naphthoic acids/1-naphthaldehydes. nih.gov This allows for the introduction of various substituents onto either the benzoxazole or the naphthyl ring system.

Alternatively, post-synthetic modification of the this compound core can be achieved through C-H activation strategies. researchgate.netnitrkl.ac.in Transition metal-catalyzed reactions can be employed to introduce functional groups at specific positions on the benzoxazole or naphthyl rings. For example, palladium-catalyzed ortho-C-H alkenylation of 2-amidophenols followed by intramolecular annulation can lead to C4-alkenylated 2-aryl benzoxazoles. nitrkl.ac.inresearchgate.net Similarly, iron(III) chloride has been used for the para-selective C-H chlorination of the fused benzene (B151609) ring of the benzoxazole. nitrkl.ac.in These methods provide a powerful toolkit for accessing a wide range of structurally diverse this compound derivatives.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of 2 1 Naphthyl Benzoxazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(1-Naphthyl)benzoxazole. Both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the atoms within the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide a detailed map of the aromatic regions of both the benzoxazole (B165842) and naphthalene (B1677914) ring systems. The protons on the benzoxazole ring typically appear in the range of δ 7.3-7.8 ppm, while the seven protons of the naphthyl group exhibit complex multiplets in the region of δ 7.5-9.5 ppm. amazonaws.com The distinct chemical environment of each proton, influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the anisotropic effects of the fused aromatic systems, allows for their specific assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon atoms of the benzoxazole moiety typically resonate at δ 110-151 ppm, with the C2 carbon being the most deshielded due to its position between two heteroatoms. The carbons of the naphthyl group display a range of chemical shifts reflecting their position and electronic environment. amazonaws.com Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity between the benzoxazole and naphthalene units by showing correlations between protons and carbons that are two or three bonds apart. ipb.pt

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Assignments |

|---|---|---|

| ¹H | 7.30 - 7.45 | Benzoxazole protons |

| 7.50 - 9.50 | Naphthyl protons | |

| ¹³C | 110.7 - 120.6 | Benzoxazole CH carbons |

| 123.9 - 134.3 | Naphthyl CH carbons | |

| 142.5 - 150.5 | Benzoxazole quaternary carbons | |

| 163.1 | C2 carbon of benzoxazole ring |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative range based on available literature. amazonaws.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and analyzing the vibrational modes of this compound. These techniques are sensitive to the different types of chemical bonds present in the molecule and their respective vibrational frequencies. americanpharmaceuticalreview.com

The IR spectrum of this compound is characterized by several key absorption bands. The C=N stretching vibration of the oxazole ring typically appears in the region of 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring are also prominent, usually found around 1240 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which can provide information about the substitution pattern on the aromatic rings, appear in the 700-900 cm⁻¹ region. core.ac.ukwu.ac.th

Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations often give rise to strong Raman signals in the 1300-1600 cm⁻¹ range. The symmetric nature of some vibrations can make them more intense in the Raman spectrum compared to the IR spectrum. researchgate.netnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch (Oxazole) | 1600 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O-C Stretch (Oxazole) | 1200 - 1250 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

Note: These are general ranges for benzoxazole derivatives and can be influenced by the specific substitution and solid-state packing effects.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the precise molecular weight of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. amazonaws.comacs.org

In electron ionization (EI) mass spectrometry, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural information. acdlabs.com For benzoxazole derivatives, fragmentation often involves the cleavage of the bonds within the heterocyclic ring and the substituent groups. researchgate.netnih.gov The stability of the benzoxazole ring system often results in a prominent molecular ion peak. ias.ac.in

Soft ionization techniques, such as electrospray ionization (ESI), are less energetic and typically produce a protonated molecule [M+H]⁺ with minimal fragmentation. researchgate.net This is particularly useful for confirming the molecular weight of the compound.

Table 3: Predicted Fragmentation Data for this compound in EI-MS

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 245 | [C₁₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 217 | [M - CO]⁺ | Loss of carbon monoxide from the oxazole ring |

| 116 | [C₈H₆N]⁺ | Fragment corresponding to the benzonitrile (B105546) cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Note: This table represents a plausible fragmentation pattern based on the general behavior of benzoxazoles and related aromatic compounds. libretexts.org

Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Processes

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the photophysical properties of this compound, which is known for its fluorescent characteristics. semanticscholar.org

The UV-Vis absorption spectrum of this compound in solution typically exhibits intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated aromatic system. periodikos.com.br The extension of the π-system from a phenyl to a naphthyl group generally leads to a red-shift (bathochromic shift) in the absorption maximum compared to 2-phenylbenzoxazole. nih.govconicet.gov.ar The absorption profile can be influenced by the solvent polarity, although this effect is often minimal for the absorption bands. periodikos.com.br

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In some benzoxazole derivatives, particularly those with a hydroxyl group ortho to the oxazole linkage, a process called Excited-State Intramolecular Proton Transfer (ESIPT) can occur. nih.govresearchgate.net This involves the transfer of a proton within the molecule in the excited state, leading to the formation of a transient keto tautomer. This process is extremely rapid, often occurring on a sub-picosecond timescale. periodikos.com.brnih.gov

Following excitation, the molecule can relax back to the ground state through several pathways. One of the most significant is photoluminescence, specifically fluorescence, which is the emission of a photon from the lowest excited singlet state (S₁). periodikos.com.br this compound and its derivatives are known to be fluorescent. semanticscholar.org

The fluorescence emission spectrum is typically broad and structureless and exhibits a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. google.com The magnitude of the Stokes shift is an important characteristic of a fluorophore. The emission wavelength and quantum yield (a measure of the efficiency of fluorescence) can be highly dependent on the solvent environment. periodikos.com.brnih.gov In the case of ESIPT-capable molecules, emission can occur from both the original enol form and the excited keto tautomer, often resulting in dual fluorescence. periodikos.com.br

Table 4: Representative Photophysical Data for Benzoxazole Derivatives

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Toluene | ~350 - 400 | ~450 - 510 | ~0.02 |

| Acetonitrile | ~350 - 400 | ~450 - 500 | Variable |

| Methanol (B129727) | ~350 - 400 | ~450 - 500 | Variable |

Note: The data is generalized from studies on similar benzoxazole derivatives, as specific values for this compound can vary. periodikos.com.brnih.govacs.org

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

To directly observe the ultrafast processes that occur after photoexcitation, time-resolved spectroscopic techniques are employed. Femtosecond time-resolved fluorescence and transient absorption spectroscopies can monitor the evolution of the excited state on the timescale of molecular vibrations and chemical reactions. nih.govacs.org

These techniques have been instrumental in studying the dynamics of ESIPT in related benzoxazole systems. For instance, time-resolved fluorescence can track the decay of the initially excited enol form and the rise of the keto tautomer's emission. nih.gov Transient absorption spectroscopy measures the absorption of a second light pulse by the excited molecules, allowing for the identification and lifetime measurement of transient species such as the excited singlet and triplet states, and any intermediates formed during photochemical reactions. nih.govacs.org The lifetimes of these excited states are typically in the nanosecond range for fluorescent organic molecules. periodikos.com.br

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided structure for "this compound." Information regarding its specific ground state geometries from Density Functional Theory (DFT) studies, excited state properties from Time-Dependent DFT (TD-DFT), conformational landscapes from molecular dynamics simulations, or predicted spectroscopic parameters is not present in the available search results.

To fulfill the user's request would require fabricating data or using information from different compounds, which would be scientifically inaccurate and violate the core instructions of the prompt.

Applications of 2 1 Naphthyl Benzoxazole in Advanced Materials and Chemical Sensing

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Benzoxazole (B165842) derivatives are valued in the field of organic electronics for their high thermal stability and strong fluorescence. mdpi.comresearchgate.net The introduction of various substituents onto the benzoxazole framework allows for the tuning of their optical and charge-transport properties, making them versatile components in OLEDs.

In the architecture of an OLED, materials can function either as the light-emitting layer or as charge-transporting layers that facilitate the movement of electrons and holes. The 2-(1-Naphthyl)benzoxazole structure is well-suited for these roles. The extended π-system of the naphthyl group combined with the benzoxazole core can lead to a high photoluminescence quantum yield (PLQY), a critical property for efficient emitters. researchgate.net By modifying the molecular structure, for instance through the strategic placement of electron-donating or electron-withdrawing groups, the emission color and efficiency can be precisely controlled. nih.gov

Furthermore, large polycyclic aromatic hydrocarbons like naphthalene (B1677914) are known to facilitate intermolecular π-π stacking, which can create pathways for charge transport. researchgate.netrsc.org Depending on the molecular packing in the solid state, this compound could exhibit either hole-transporting or electron-transporting properties. Research on related anthracene-naphthyl derivatives has shown that such molecules can combine efficient charge transport with strong solid-state emission, making them multifunctional materials for optoelectronics. researchgate.netresearchgate.net The development of bipolar host materials, which can transport both electrons and holes effectively, is a key area of research for enhancing the performance of phosphorescent OLEDs.

Table 1: Comparison of Photophysical and Charge Transport Properties of Selected Aromatic Compounds for OLEDs

| Compound Class | Typical Role in OLED | Emission Color | Key Properties |

|---|---|---|---|

| Naphthyl-substituted Anthracenes | Emitter / Charge Transport | Blue / Green | High charge carrier mobility, good PLQY researchgate.netresearchgate.net |

| Carbazole-Imidazole Derivatives | Emitter / Host | Deep-Blue | High triplet energy, good hole mobility mdpi.com |

| Phenyl-substituted Benzoxazoles | Emitter | Blue / Green | High thermal stability, aggregation-induced emission researchgate.net |

This table presents data for classes of compounds related to this compound to illustrate the properties relevant to OLED applications.

Electroluminescence in an OLED is the process of generating light from electricity. It involves several key steps:

Charge Injection: Under an applied voltage, electrons are injected from the cathode and holes are injected from the anode into the organic layers.

Charge Transport: These charges migrate through the electron-transport layer (ETL) and hole-transport layer (HTL), respectively, towards the emissive layer.

Exciton (B1674681) Formation: Electrons and holes meet in the emissive layer and combine to form a high-energy excited state known as an exciton.

Radiative Decay: The exciton returns to its ground state by releasing its energy in the form of a photon, which is observed as light. The color of the light is determined by the energy gap between the excited state and the ground state of the emitter molecule.

For a device using this compound as the emitter, the process would involve the formation of excitons on the molecule, followed by their radiative decay. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound would determine the energy of the emitted photon and thus the color of the light. The efficiency of this process depends on balancing the injection and transport of charges to ensure that a high percentage of excitons are formed and decay radiatively.

Development of Advanced Fluorescent Chemosensors and Molecular Probes for Chemical Analytes

The inherent fluorescence of the benzoxazole core makes it an excellent signaling unit for the development of chemosensors. mdpi.com By attaching a specific receptor group to the this compound scaffold, it can be engineered to bind selectively to a target analyte, such as a metal ion or an anion, and produce a measurable change in its fluorescence. unigoa.ac.in

The detection of chemical analytes by fluorescent sensors based on benzoxazole derivatives typically operates through one of several photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the sensor molecule is initially weakly fluorescent. Upon binding to a metal ion, the molecule's structure becomes more rigid, which reduces non-radiative decay pathways (e.g., vibrational relaxation) and leads to a significant increase in fluorescence intensity. mdpi.comresearchgate.netepa.gov This effect is particularly common for detecting diamagnetic metal ions like Zn²⁺ and Cd²⁺. mdpi.com

Photoinduced Electron Transfer (PET): In a PET sensor, the molecule contains both a fluorophore (the signaling unit, e.g., this compound) and a receptor linked by a short spacer. In the unbound state, an electron can transfer from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to a target analyte, its energy levels are altered, inhibiting the PET process and "turning on" the fluorescence. mdpi.com

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution of the sensor molecule upon excitation. The presence of an analyte can influence the ICT state, leading to a shift in the emission wavelength and allowing for ratiometric sensing.

The naphthyl group in this compound can serve as the primary fluorophore and its large surface area can also contribute to analyte binding through π-π stacking interactions. researchgate.net

The rational design of a chemosensor involves the strategic combination of a signaling unit (fluorophore) and a recognition unit (receptor). For a sensor based on this compound, the design process would involve:

Choosing the Fluorophore Core: The this compound unit provides the fundamental fluorescent signal.

Integrating a Receptor: A receptor moiety, such as a polyamine chain, crown ether, or Schiff base, is chemically attached to the core. mdpi.comresearchgate.net This receptor is chosen for its specific affinity for the target analyte (e.g., Zn²⁺, Al³⁺, Cu²⁺). epa.govrsc.orgresearchgate.net

Tuning the Sensing Mechanism: The linkage between the receptor and the fluorophore is designed to ensure that binding induces a clear CHEF, PET, or ICT response.

This modular approach allows for the creation of highly selective and sensitive sensors for a wide range of chemical species.

Table 2: Examples of Benzoxazole-Based Fluorescent Chemosensors

| Sensor Structure | Target Analyte | Sensing Mechanism | Fluorescence Response |

|---|---|---|---|

| Benzoxazole-Macrocycle | Zn²⁺, Cd²⁺ | PET / CHEF | Turn-on mdpi.com |

| Naphthol-Triazole Schiff Base | Al³⁺ | CHEF | Turn-on (32-fold enhancement) researchgate.net |

| Benzo[d]imidazo[2,1-b]thiazole | Zn²⁺ | CHEF | Turn-on researchgate.net |

This table showcases the performance of sensors with structural similarities to a potential this compound-based sensor.

Application as Organic Laser Dyes and in Photon Upconversion Technologies

The strong absorption and emission properties of extended aromatic systems make them suitable for use in advanced photonic applications.

Organic laser dyes are fluorescent compounds used as the gain medium in dye lasers. These lasers are highly tunable, meaning their output wavelength can be adjusted over a broad range. Compounds with high fluorescence quantum yields, large absorption cross-sections, and good photostability are required for this application. Benzoxazole derivatives have been identified as a class of efficient lasing dyes, particularly in the ultraviolet and blue regions of the spectrum. globalauthorid.com The π-conjugated structure of this compound suggests it could function as an effective gain medium, absorbing pump energy and re-emitting it as coherent laser light.

Photon upconversion is a process where lower-energy photons are converted into higher-energy photons (e.g., converting infrared light to visible light). A common mechanism in organic materials is sensitized Triplet-Triplet Annihilation (TTA). This process involves two types of molecules: a sensitizer (B1316253) and an emitter (or annihilator). The sensitizer absorbs low-energy photons and transfers its energy to the emitter, creating long-lived triplet excitons. When two of these triplet excitons on different emitter molecules collide, they can annihilate, promoting one of the molecules to a higher-energy singlet state, which then decays by emitting a high-energy photon. Aromatic heterocyclic compounds are often used as emitters in TTA systems. The electronic structure of this compound makes it a potential candidate to act as the emitter component in such a photon upconversion system.

Role in Nonlinear Optics (NLO) and Photonic Systems

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is the foundation for a host of advanced photonic applications, including optical switching, data storage, and frequency conversion. Organic molecules with extended π-conjugated systems, like 2-aryl-benzoxazoles, are of significant interest for NLO applications due to their large molecular hyperpolarizabilities and the ability to tailor their properties through chemical synthesis.

The NLO response of a molecule is intrinsically linked to its electronic structure. The fusion of the electron-deficient benzoxazole core with an electron-rich naphthyl group in this compound creates a donor-π-acceptor (D-π-A) type structure, which is a common design strategy for enhancing NLO properties. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating a strong nonlinear response.

Table 1: Theoretical Two-Photon Absorption Data for Benzoxazole Derivatives

| Compound | Peak Wavelength (nm) | Max TPA Cross-Section (GM) |

|---|---|---|

| Benzoxazole Derivative 1 | 470 | ~160 |

| Benzoxazole Derivative 2 | 500 | ~85 |

| Benzoxazole Derivative 3 | 510 | ~70 |

Note: Data is based on theoretical calculations for representative benzoxazole derivatives in methanol (B129727) and serves to illustrate the potential of this compound class.

The large, planar, and highly polarizable naphthyl group in this compound is expected to enhance π-electron delocalization, which is a critical factor for achieving high hyperpolarizability and TPA cross-sections. This makes the compound a promising candidate for applications in photonics, such as optical limiting, where materials protect sensitive equipment from high-intensity laser pulses, and in two-photon microscopy, which allows for high-resolution 3D imaging of biological samples.

Integration into Supramolecular Assemblies and Self-Assembled Functional Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The ability of molecules to self-assemble into ordered, functional architectures is a cornerstone of bottom-up nanotechnology and the creation of "smart" materials.

The rigid, planar structure of this compound makes it an excellent building block for supramolecular assemblies. The extended aromatic surface of the naphthyl and benzoxazole rings provides a strong driving force for π-π stacking interactions, leading to the formation of ordered aggregates like nanofibers, gels, or liquid crystals.

Research on related benzoxazole derivatives demonstrates this principle effectively. For example, a series of carbazole-based vinyl-benzoxazole compounds have been shown to self-assemble into gels in various organic solvents. In these systems, the formation of the gel network is driven by a combination of π-π stacking between the aromatic cores and van der Waals interactions between appended alkyl chains. The study revealed that the gelation capability was highly dependent on the molecular structure, particularly the length of the alkyl chains, which dictates the balance of intermolecular forces. X-ray diffraction studies confirmed that the molecules adopt a head-to-tail π-stacking arrangement within the gel fibers.

This ability to form ordered structures is crucial for creating functional materials. For instance, the alignment of π-conjugated molecules in self-assembled fibers can create pathways for charge transport, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The inherent fluorescence of the this compound core could be harnessed in these assemblies to create materials for solid-state lighting and sensing applications. By modifying the molecular structure, for example, by introducing specific functional groups, it is possible to program the self-assembly process to create materials with tailored optical, electronic, or chemical sensing properties.

Reactivity, Functionalization, and Metal Complexation of the 2 1 Naphthyl Benzoxazole Core

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) and Naphthyl Moieties

The core structure of 2-(1-Naphthyl)benzoxazole presents two distinct aromatic systems susceptible to electrophilic aromatic substitution (EAS): the benzoxazole moiety and the naphthyl group. The regioselectivity of such reactions is dictated by the electronic properties and directing effects of the constituent rings and heteroatoms.

The benzoxazole ring system is generally considered to be electron-rich, yet the precise location of electrophilic attack is influenced by the fused benzene (B151609) ring and the electron-withdrawing nature of the imine-like nitrogen in the oxazole (B20620) ring. In general, electrophilic substitution on the benzoxazole nucleus tends to occur on the benzene ring portion. For instance, nitration of benzoxazole typically yields substitution at the 5- or 6-positions. researchgate.net This is because the nitrogen atom deactivates the oxazole ring towards electrophilic attack, directing incoming electrophiles to the carbocyclic ring.

The naphthalene (B1677914) ring system is more reactive towards electrophiles than benzene. Electrophilic attack on naphthalene preferentially occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized without disrupting the aromaticity of the second ring. pearson.com

When considering the entire this compound molecule, the substitution pattern will be a competitive interplay between these two aromatic systems. The specific reaction conditions, including the nature of the electrophile and the solvent system, will ultimately determine the final product distribution. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming H₂SO₄). wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Substitution Site(s) | Rationale |

| Nitration | NO₂⁺ | 5- or 6-position of the benzoxazole ring; 4'- or 5'-position of the naphthyl ring | Benzoxazole directs to the 5/6 positions. The naphthyl ring is activated, with the 1-position being the most reactive, however, substitution at the 4'- and 5'-positions is also plausible. |

| Halogenation | Br⁺ or Cl⁺ | 5- or 6-position of the benzoxazole ring; 4'- or 5'-position of the naphthyl ring | Similar to nitration, the reaction will likely favor substitution on either the benzoxazole or naphthyl ring depending on the specific conditions. |

| Sulfonation | SO₃ | 5- or 6-position of the benzoxazole ring; 4'- or 5'-position of the naphthyl ring | The directing effects of the heterocyclic and polycyclic aromatic systems will govern the regiochemical outcome. |

Nucleophilic Addition and Substitution Reactions for Structural Diversification

Nucleophilic aromatic substitution (SNAr) and nucleophilic addition reactions represent important pathways for the structural diversification of aromatic compounds. However, these reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. scienceforecastoa.com

The unsubstituted benzoxazole and naphthyl rings in this compound are not inherently activated towards nucleophilic attack. Therefore, direct nucleophilic substitution of a hydrogen atom is unlikely under standard conditions. For such reactions to occur, the aromatic system would first need to be functionalized with a suitable leaving group, such as a halogen, at a position activated by an electron-withdrawing group.

Alternatively, nucleophilic addition to the π-system could be induced under specific conditions, for example, through photochemical activation or by using highly reactive organometallic nucleophiles. However, these are generally less common for the structural modification of such heterocyclic systems compared to electrophilic substitutions or cross-coupling reactions.

Structural diversification of the this compound core through nucleophilic reactions would likely necessitate a multi-step synthetic sequence. This could involve:

Introduction of an activating group (e.g., a nitro group) via electrophilic aromatic substitution.

Introduction of a leaving group (e.g., a halogen) at a position ortho or para to the activating group.

Subsequent reaction with a nucleophile to displace the leaving group.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive peripheral functionalization of aromatic cores like this compound. To utilize these reactions, the core molecule must first be halogenated or converted to a triflate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. researchgate.netnih.gov Halogenated derivatives of this compound could be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new substituents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl groups onto the benzoxazole or naphthyl rings of a halogenated precursor. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It provides a direct method for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations. Copper(I) is often used as a co-catalyst. wikipedia.orgorganic-chemistry.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound

| Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Functionalization |

| Suzuki-Miyaura | Halogenated this compound + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduction of aryl, heteroaryl, or vinyl groups (R) |

| Heck | Halogenated this compound + Alkene | Pd catalyst (e.g., Pd(OAc)₂), base, phosphine (B1218219) ligand | Introduction of alkenyl groups |

| Sonogashira | Halogenated this compound + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Introduction of alkynyl groups |

Coordination Chemistry and Ligand Design with Transition Metal Ions

The this compound scaffold contains potential coordination sites for transition metal ions, primarily the nitrogen atom of the oxazole ring. The lone pair of electrons on the nitrogen atom can be donated to a metal center, allowing the molecule to act as a ligand. Benzoxazole derivatives are known to form stable complexes with a variety of transition metals. nih.govnih.gov

The coordination of a metal ion to the this compound ligand can significantly alter its electronic and photophysical properties. This can lead to the development of novel materials with applications in areas such as catalysis, sensing, and organic light-emitting diodes (OLEDs). The steric bulk of the 1-naphthyl group may influence the coordination geometry and the number of ligands that can bind to a single metal center.

The design of more complex ligands based on the this compound core can be achieved by introducing additional donor atoms through peripheral functionalization. For example, the introduction of hydroxyl, carboxyl, or amino groups onto the benzoxazole or naphthyl rings could create bidentate or tridentate ligands with enhanced binding affinity and selectivity for specific metal ions.

Derivatization Strategies for Tunable Photophysical and Electronic Performance

The photophysical and electronic properties of this compound can be finely tuned through various derivatization strategies. These modifications can alter the extent of π-conjugation, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the charge transfer characteristics of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at specific positions on the benzoxazole or naphthyl rings can significantly impact the absorption and emission properties. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift). nih.gov

Extension of π-Conjugation: The π-conjugated system can be extended by introducing additional aromatic or unsaturated groups through cross-coupling reactions. This typically results in a narrowing of the HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

Modification of the Benzoxazole Core: Altering the substituents on the benzoxazole ring can also modulate the photophysical properties. For example, introducing substituents at the 5- or 6-positions can influence the electron density of the benzoxazole system and thereby affect its fluorescence quantum yield and lifetime.

Table 3: Predicted Effects of Derivatization on the Photophysical Properties of this compound

| Derivatization Strategy | Example Substituent/Modification | Predicted Effect on Absorption/Emission | Rationale |

| Introduction of Electron-Donating Group | -OCH₃ on the benzoxazole ring | Red-shift (Bathochromic) | Increased HOMO energy level |

| Introduction of Electron-Withdrawing Group | -NO₂ on the naphthyl ring | Blue-shift (Hypsochromic) or Red-shift depending on position | Lowered LUMO energy level; potential for intramolecular charge transfer |

| Extension of π-Conjugation | Addition of a phenyl group via Suzuki coupling | Red-shift (Bathochromic) | Decreased HOMO-LUMO gap |

| Steric Hindrance | Introduction of a bulky group near the linkage | Potential for increased fluorescence quantum yield | Restriction of intramolecular rotation, reducing non-radiative decay pathways |

By systematically applying these derivatization strategies, a library of this compound derivatives with tailored photophysical and electronic properties can be synthesized for specific applications in materials science and optoelectronics.

Structure Property Relationship Studies in 2 1 Naphthyl Benzoxazole Systems

Impact of Substituent Effects on Electronic Transitions and Emissive Behavior

The electronic and emissive characteristics of 2-(1-naphthyl)benzoxazole can be finely tuned by the introduction of various substituent groups on both the benzoxazole (B165842) and naphthyl rings. These substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, as well as the quantum efficiency of the molecule.

The nature and position of the substituent play a crucial role in modulating the electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to manipulate the intramolecular charge transfer (ICT) character of the excited state.

Key Research Findings:

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, when introduced into the benzoxazole or naphthyl moiety, generally lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap.

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like nitro (-NO2) or cyano (-CN) groups tends to lower both the HOMO and LUMO energy levels. The effect on the absorption and emission maxima can vary depending on the position and strength of the EWG. In many cases, a red shift is also observed due to the stabilization of the LUMO.

Positional Isomerism: The position of the substituent on the aromatic rings has a profound impact on the photophysical properties. For instance, substitution at different positions of the naphthyl ring can lead to variations in the extent of π-conjugation and the degree of ICT, resulting in different emission colors and efficiencies.

| Substituent Group | Typical Position | Effect on Absorption | Effect on Emission | Reference Analogue System |

| Amino (-NH2) | Benzoxazole ring | Bathochromic shift | Bathochromic shift | 2-(2'-hydroxyphenyl)benzoxazole |

| Methoxy (-OCH3) | Naphthyl ring | Bathochromic shift | Bathochromic shift | 2-phenylbenzoxazole |

| Nitro (-NO2) | Benzoxazole ring | Bathochromic shift | Bathochromic shift (often with quenching) | 2-phenylbenzoxazole |

| Cyano (-CN) | Naphthyl ring | Bathochromic shift | Bathochromic shift | 2-phenylbenzoxazole |

This table is illustrative and based on general principles observed in related benzoxazole systems, as specific data for substituted this compound is limited.

Influence of Molecular Conformation and Planarity on Optical and Electronic Performance

The three-dimensional arrangement of the this compound molecule, particularly the dihedral angle between the naphthyl and benzoxazole ring systems, is a critical determinant of its optical and electronic properties. The degree of planarity in the ground and excited states directly affects the extent of π-electron delocalization, which in turn influences the absorption and emission characteristics, as well as charge transport properties in solid-state devices.

Key Research Findings:

Planarity and Conjugation: A more planar conformation allows for greater overlap of the π-orbitals between the naphthyl and benzoxazole moieties. This extended conjugation typically results in a red-shift of the absorption and emission spectra and an increase in the molar extinction coefficient.

Steric Hindrance: Bulky substituents placed in close proximity to the linkage between the two ring systems can induce steric hindrance, leading to a more twisted conformation. This twisting disrupts the π-conjugation, often resulting in a blue-shift of the spectra and a decrease in fluorescence quantum yield.

Excited State Geometry: Upon photoexcitation, the molecule may undergo geometric relaxation to a more planar conformation in the excited state. This phenomenon, known as excited-state planarization, can lead to a large Stokes shift.

Solid-State Packing: In the solid state, the molecular conformation and intermolecular interactions (e.g., π-π stacking) are crucial for efficient charge transport. A planar molecular structure can facilitate ordered packing, which is beneficial for applications in organic electronics.

| Conformation | Dihedral Angle | Effect on π-Conjugation | Impact on Emission |

| Planar | Small | Extended | Red-shifted, often enhanced |

| Twisted | Large | Disrupted | Blue-shifted, often quenched |

This table illustrates the general principles of conformational effects on the photophysical properties of conjugated molecules.

Rational Design Principles for Enhanced Performance in Advanced Materials Applications

The development of high-performance materials based on the this compound scaffold for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors relies on a set of rational design principles derived from a thorough understanding of structure-property relationships.

Key Design Strategies:

Tuning Emission Color: The emission wavelength can be systematically tuned across the visible spectrum by the judicious selection and placement of electron-donating and electron-withdrawing substituents. This allows for the creation of materials with specific colors for display and lighting applications.

Enhancing Quantum Efficiency: To maximize the brightness of emissive materials, strategies to increase the fluorescence quantum yield are employed. This can be achieved by incorporating rigid molecular structures that minimize non-radiative decay pathways, or by introducing substituents that promote radiative decay.

Improving Charge Transport: For applications in OLEDs, balanced electron and hole transport is essential for high efficiency. The molecular design can be modified to enhance the charge carrier mobility by introducing charge-transporting moieties or by promoting favorable intermolecular packing in the solid state.

Introducing Sensing Capabilities: By incorporating specific recognition units (e.g., crown ethers, chelating groups) into the this compound framework, fluorescent chemosensors can be designed. The binding of a target analyte (e.g., a metal ion) can induce a change in the photophysical properties of the fluorophore, enabling its detection.

| Design Goal | Strategy | Example Modification |

| Blue Emission | Restrict conjugation, introduce EWGs at specific positions | Introduce steric hindrance to induce a twisted conformation |

| Red Emission | Extend conjugation, use strong EDG/EWG pairs | Add a π-conjugated bridge between the naphthyl and benzoxazole units |

| High Quantum Yield | Rigidify the molecular structure | Introduce bridging groups to lock the conformation |

| Ion Sensing | Incorporate a specific binding site | Attach a crown ether moiety |

This table provides a conceptual framework for the rational design of this compound-based materials.

Correlations between Molecular Structure and Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group in close proximity. While the parent this compound does not undergo ESIPT, the introduction of a hydroxyl group at a suitable position on the naphthyl ring, such as in 2-(2'-hydroxy-1'-naphthyl)benzoxazole, can enable this process. ESIPT leads to the formation of a transient tautomer in the excited state, which often exhibits a large Stokes shift, resulting in emission at significantly longer wavelengths than the absorption.

Key Correlations:

Hydrogen Bonding: The presence of a pre-existing intramolecular hydrogen bond in the ground state is a prerequisite for ESIPT. The strength of this hydrogen bond can be influenced by the electronic nature of other substituents on the molecule.

Photoacidity: Upon excitation, the acidity of the proton-donating group (e.g., the hydroxyl group) increases significantly, providing the driving force for the proton transfer.

Tautomer Stability: The relative energies of the enol and keto tautomers in the excited state determine the efficiency of the ESIPT process and the characteristics of the resulting emission. The extent of π-conjugation in the keto tautomer plays a crucial role in its stabilization.

Solvent Effects: The polarity of the solvent can influence the ESIPT process by stabilizing or destabilizing the different tautomeric forms. In some cases, intermolecular hydrogen bonding with the solvent can compete with the intramolecular process.

| Structural Feature | Role in ESIPT | Impact on Emission |

| Hydroxyl group on Naphthyl ring | Proton donor | Enables ESIPT, leading to a large Stokes shift |

| Benzoxazole Nitrogen | Proton acceptor | Facilitates the proton transfer process |

| Extended π-conjugation | Stabilizes the keto tautomer | Can lead to red-shifted emission from the keto form |

| Electron-donating/withdrawing groups | Modulate photoacidity and tautomer stability | Can tune the ESIPT emission wavelength |

This table outlines the key structural requirements and consequences of ESIPT in hydroxyl-substituted analogues of this compound.

Future Research Directions and Emerging Frontiers for 2 1 Naphthyl Benzoxazole

Exploration of Novel Synthetic Methodologies for Complex Architectures

While the traditional synthesis of 2-substituted benzoxazoles, often involving the condensation of an o-aminophenol with a carboxylic acid or its derivative, is well-established, future research will likely focus on the incorporation of the 2-(1-Naphthyl)benzoxazole unit into more complex molecular architectures. ijpbs.comglobalresearchonline.netsioc-journal.cnmdpi.com This progression is crucial for the development of advanced materials with tailored properties.

Future synthetic endeavors could explore:

Polymerization: The development of synthetic routes to incorporate the this compound moiety into polymer backbones is a promising direction. Polybenzoxazoles are known for their high thermal stability and mechanical strength. Creating polymers with the pendant 1-naphthyl group could lead to materials with unique optical and electronic properties, suitable for applications in high-performance plastics and organic electronics.

Macrocyclization: The synthesis of macrocycles containing the this compound unit is another area of interest. beilstein-journals.org These structures could act as host molecules in supramolecular chemistry, with the naphthyl group providing a specific binding site for guest molecules. Chemoenzymatic strategies, which utilize enzymes for key bond-forming reactions, could offer a highly selective and efficient means to construct these complex cyclic structures. beilstein-journals.org

Dendrimer Synthesis: The construction of dendrimers with this compound at the core or as branching units could lead to novel materials with applications in light-harvesting, catalysis, and drug delivery. The defined structure of dendrimers would allow for precise control over the spatial arrangement of the chromophoric benzoxazole (B165842) units.

These advanced synthetic methodologies will require a departure from traditional one-pot reactions and will likely involve multi-step, carefully designed reaction sequences. The use of modern synthetic techniques such as microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions will be instrumental in achieving these complex architectures. sioc-journal.cn

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid materials that combine the properties of organic molecules with inorganic frameworks is a rapidly growing field of materials science. researchgate.netnih.govrsc.orgdntb.gov.ua The integration of this compound into such systems could yield materials with synergistic properties, suitable for a range of advanced applications.

Key areas for future research include:

Metal-Organic Frameworks (MOFs): The incorporation of this compound as a ligand in the synthesis of MOFs could lead to materials with interesting luminescent or catalytic properties. The porous nature of MOFs would allow for the diffusion of substrates to the catalytically active benzoxazole sites, while the organized structure could enhance energy transfer processes for sensing or light-emitting applications.

Functionalized Nanoparticles: The attachment of this compound to the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, quantum dots) is another promising avenue. scispace.com Such functionalization could impart the photophysical properties of the benzoxazole to the nanoparticle, creating hybrid materials for bioimaging, sensing, or light-based therapies. For instance, functionalized magnetic nanoparticles could be directed to a specific location and then activated by light to release a therapeutic agent.

Silica-Based Hybrids: The sol-gel process offers a versatile method for creating hybrid organic-inorganic materials by co-condensing organosilane-functionalized benzoxazoles with silica precursors. researchgate.net This could lead to the formation of robust, transparent films or monoliths with embedded this compound units, potentially useful as optical sensors or protective coatings.

The successful integration of this compound into these hybrid systems will depend on the development of appropriate chemical linkages to ensure stability and effective communication between the organic and inorganic components.

Investigation of Unconventional Applications in Physical and Chemical Sciences

Beyond its established use in biological studies, the unique electronic and photophysical properties of this compound suggest its potential for a range of unconventional applications.

Emerging frontiers for investigation include:

Chemosensors: The benzoxazole core is known to interact with various metal ions, leading to changes in its fluorescence properties. Future research could focus on designing chemosensors based on this compound for the selective detection of specific analytes. The naphthyl group could play a role in modulating the selectivity and sensitivity of the sensor.

Photochromic Materials: The development of photochromic materials, which change their color upon exposure to light, is an active area of research. While not extensively studied for this purpose, the rigid, conjugated structure of this compound could potentially be modified to exhibit photochromism. This would involve the introduction of a photosensitive group that undergoes a reversible structural change, leading to a change in the absorption spectrum of the molecule.

Catalysis: The nitrogen atom in the benzoxazole ring can act as a ligand for metal catalysts. Future work could explore the use of this compound-metal complexes as catalysts for organic reactions. The bulky naphthyl group could influence the steric environment around the metal center, potentially leading to high selectivity in catalytic transformations.

The exploration of these unconventional applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, photochemistry, and materials science.

Advanced Theoretical Modeling for Predictive Material Design and Mechanistic Understanding

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of new materials and for gaining a deeper understanding of chemical processes. nih.gov The application of these methods to this compound can guide experimental efforts and accelerate the discovery of new applications. nih.govresearchgate.netsciencepublishinggroup.com

Future theoretical work could focus on:

Predictive Modeling of Properties: Using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to predict the electronic, optical, and photophysical properties of this compound and its derivatives. nih.govspringerprofessional.de This can be used to screen potential candidates for specific applications before they are synthesized, saving time and resources. For example, theoretical calculations could be used to predict the emission wavelength of a new fluorescent sensor or the band gap of a new organic semiconductor.

Mechanistic Understanding: Theoretical modeling can provide detailed insights into the mechanisms of chemical reactions and photophysical processes. For example, calculations could be used to elucidate the mechanism of a catalytic reaction involving a this compound-metal complex or to understand the excited-state dynamics of the molecule that give rise to its fluorescence.

Design of Novel Materials: By combining predictive modeling with an understanding of structure-property relationships, it is possible to design new materials with tailored properties. For example, theoretical calculations could be used to design a this compound derivative with an optimized absorption spectrum for a specific light-harvesting application or to design a hybrid material with enhanced charge-transfer properties.

The synergy between advanced theoretical modeling and experimental work will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of scientific and technological fields.

Q & A

Q. Basic Research Focus

- NMR : H signals at δ 8.2–8.5 ppm confirm aromatic protons; C peaks at 160–165 ppm validate oxazole ring formation .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3% tolerance) .

- Mass spectrometry : High-resolution ESI-MS (m/z 296.1052 [M+H]) ensures molecular weight accuracy .

How do molecular dynamics simulations elucidate interactions between benzoxazole derivatives and SOCS-2 proteins?

Advanced Research Focus

MD simulations (GROMACS, AMBER) reveal:

- Stable binding (RMSD < 2 Å over 50 ns) via hydrogen bonds with Glu127 and hydrophobic contacts with Leu130 .

- Free energy landscapes (MM-PBSA) show ΔG = -12.3 kcal/mol, driven by van der Waals forces .

- Residue-wise decomposition identifies critical interactions for mutagenesis studies .

Why do benzoxazole-based UV filters exhibit variable photostability, and how is this evaluated?

Advanced Research Focus

Photodegradation mechanisms depend on substituents:

- Hydroxyphenyl groups : Form stabilizing intramolecular H-bonds, reducing isomerization under UV-A .

- Amino substituents : Electron-donating groups (-NH) enhance radical scavenging (SPF > 30) .

- Accelerated aging tests (ISO 24444) with HPLC monitoring (90% retention after 2 MED irradiation) quantify photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.